molecular formula C76H104N18O19S2 B3273563 8-D-tryptophan-somatostatin CAS No. 58976-46-8

8-D-tryptophan-somatostatin

Cat. No.: B3273563
CAS No.: 58976-46-8
M. Wt: 1637.9 g/mol
InChI Key: NHXLMOGPVYXJNR-ZPHDWPCDSA-N
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Description

8-D-Tryptophan-somatostatin is a synthetic analog of the natural hormone somatostatin. Somatostatin is a peptide hormone that regulates the endocrine system and affects neurotransmission and cell proliferation by interacting with somatostatin receptors. The modification of somatostatin with 8-D-tryptophan enhances its stability and bioactivity, making it a valuable compound for various scientific and medical applications.

Mechanism of Action

Target of Action

8-D-Tryptophan-Somatostatin is a synthetic analogue of the natural peptide hormone Somatostatin . The primary targets of this compound are the Somatostatin Receptors (SSTRs) . These receptors are G protein-coupled transmembrane receptors that inhibit adenylyl cyclase upon activation . They play a crucial role in the endocrine system and are involved in a range of physiological functions and pathological modifications .

Mode of Action

The compound interacts with its targets, the SSTRs, by binding to them . This binding inhibits the release of various hormones and neurotransmitters from a variety of cells . It also elicits anti-neoplastic actions on various tumors via direct or indirect effects, or a combination of both .

Biochemical Pathways

The compound affects the biochemical pathways related to the secretion of hormones and neurotransmitters . It is involved in the inhibition of secretory activity and intestinal motility, blood flow, inflammation response, conduction of pain and sensation, and modulation of the release of hormone factors and other neurotransmitters .

Pharmacokinetics

This compound, being an analogue of Somatostatin, shares similar pharmacological effects . It has a much longer duration of action and can be given subcutaneously . Both the intravenous and subcutaneous routes of injection of this compound are well tolerated . Its duration of action could be increased by substituting L-tryptophan for D-tryptophan in position 8 .

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of the release of insulin and glucagon, growth hormone, and thyroid-stimulating hormones . It also inhibits the release of gastric juice, intestinal juice, gastric acid, and other hormones . Moreover, it has been found to have anti-neoplastic actions on various tumors .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s interaction with the Na+/K±ATPase is influenced by a tryptophan residue within the compound . Understanding the somatostatinergic-system-mediated inhibition as a substantial factor in the mechanisms of neuroplasticity, often disrupted in a plethora of brain pathologies , can provide insights into how environmental factors influence the compound’s action.

Biochemical Analysis

Biochemical Properties

8-D-Tryptophan-Somatostatin interacts with various enzymes, proteins, and other biomolecules. It has been shown to influence insulin and glucagon secretion in the pancreas . The inhibitory activities of somatostatin-14 and this compound on glucose-stimulated insulin secretion have been investigated .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to inhibit the secretion of growth hormone and insulin-like growth factor 1 .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level primarily through the interaction with somatostatin receptors .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been observed that neuronal somatostatin receptors progressively decline at the sites of damage after trauma . This indicates the product’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . It has been shown to modulate the responses of lymphocytes to mitogens and T cell antigen receptor stimulation .

Metabolic Pathways

This compound is involved in several metabolic pathways. Tryptophan metabolism primarily involves the kynurenine, 5-hydroxytryptamine, and indole pathways . These pathways produce a variety of bioactive compounds that regulate various physiological functions, including inflammation, metabolism, immune responses, and neurological function .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It is synthesized in the hypothalamus and transported to the anterior pituitary gland where it tonically inhibits growth hormone and thyroid-stimulating hormone secretion .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function have been studied . It has been found that somatostatin-expressing neurons target this receptor preferentially to their somatodendritic domain .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-D-tryptophan-somatostatin typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The incorporation of D-tryptophan at the eighth position is achieved through the use of protected amino acid derivatives and specific coupling reagents.

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers, high-performance liquid chromatography (HPLC) for purification, and lyophilization for final product formulation. The use of advanced technologies ensures high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 8-D-tryptophan-somatostatin undergoes various chemical reactions, including:

    Oxidation: The tryptophan residue can be oxidized under specific conditions, affecting the peptide’s stability and function.

    Reduction: Reduction reactions can modify disulfide bonds within the peptide, altering its conformation.

    Substitution: Substitution reactions can introduce different functional groups to the peptide, enhancing its properties.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Various electrophilic reagents under mild conditions.

Major Products Formed: The major products formed from these reactions include modified peptides with altered stability, bioactivity, and receptor binding affinity.

Scientific Research Applications

8-D-tryptophan-somatostatin has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in regulating cellular processes and signaling pathways.

    Medicine: Employed in the development of therapeutic agents for treating endocrine disorders, neurodegenerative diseases, and cancers.

    Industry: Utilized in the production of diagnostic tools and imaging agents for medical applications.

Comparison with Similar Compounds

    Octreotide: A cyclic octapeptide analog of somatostatin with enhanced stability and bioactivity.

    Lanreotide: Another somatostatin analog used for similar therapeutic purposes.

    Pasireotide: A multi-receptor-targeted somatostatin analog with broader clinical applications.

Uniqueness: 8-D-tryptophan-somatostatin is unique due to the incorporation of D-tryptophan, which significantly enhances its stability and receptor binding affinity compared to other analogs. This modification makes it particularly effective in therapeutic applications where prolonged action is desired.

Properties

IUPAC Name

(4R,7S,10S,13S,16S,19S,22R,25S,28S,31S,34S,37R)-19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-37-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-13,25,28-tribenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C76H104N18O19S2/c1-41(79)64(100)82-37-61(99)83-58-39-114-115-40-59(76(112)113)92-72(108)57(38-95)91-75(111)63(43(3)97)94-71(107)54(33-46-23-11-6-12-24-46)90-74(110)62(42(2)96)93-66(102)51(28-16-18-30-78)84-69(105)55(34-47-36-81-49-26-14-13-25-48(47)49)88-68(104)53(32-45-21-9-5-10-22-45)86-67(103)52(31-44-19-7-4-8-20-44)87-70(106)56(35-60(80)98)89-65(101)50(85-73(58)109)27-15-17-29-77/h4-14,19-26,36,41-43,50-59,62-63,81,95-97H,15-18,27-35,37-40,77-79H2,1-3H3,(H2,80,98)(H,82,100)(H,83,99)(H,84,105)(H,85,109)(H,86,103)(H,87,106)(H,88,104)(H,89,101)(H,90,110)(H,91,111)(H,92,108)(H,93,102)(H,94,107)(H,112,113)/t41-,42+,43+,50-,51-,52-,53-,54-,55+,56-,57-,58-,59-,62-,63-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHXLMOGPVYXJNR-ZPHDWPCDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)C(C)N)C(=O)O)CO)C(C)O)CC6=CC=CC=C6)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)[C@H](C)N)C(=O)O)CO)[C@@H](C)O)CC6=CC=CC=C6)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C76H104N18O19S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1637.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58976-46-8
Record name 8-D-TRYPTOPHAN-SOMATOSTATIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O1208M5SQ8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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